N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS No.: 2034343-52-5
Cat. No.: VC7123861
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034343-52-5 |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 354.43 |
| IUPAC Name | N-[oxan-4-yl(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O2S/c23-18(13-3-4-15-16(10-13)22-25-21-15)20-17(12-5-8-24-9-6-12)14-2-1-7-19-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,20,23) |
| Standard InChI Key | NRNGKKRPWAVUII-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Introduction
Overview of the Compound
The compound "N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide" is a heterocyclic organic molecule. Its structure consists of:
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Oxan-4-yl group: A tetrahydropyran (six-membered oxygen-containing ring) derivative.
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Pyridin-3-yl group: A pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 3-position.
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2,1,3-Benzothiadiazole core: A bicyclic aromatic system containing sulfur and nitrogen atoms.
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Carboxamide functional group: This group (-CONH-) is commonly found in bioactive molecules and pharmaceuticals.
The combination of these structural motifs suggests potential applications in medicinal chemistry, materials science, or as intermediates in organic synthesis.
2.1. Pharmaceutical Research
Compounds containing benzothiadiazole and pyridine derivatives are often explored for their biological activities. They may exhibit:
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Antimicrobial properties: Effective against bacterial or fungal strains.
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Anticancer activity: Benzothiadiazole derivatives are known for their cytotoxic effects on cancer cells.
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Anti-inflammatory effects: Carboxamide groups are often associated with anti-inflammatory drugs.
2.2. Materials Science
Benzothiadiazole derivatives are widely used in:
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Organic electronics: As components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Fluorescent probes: Due to their photophysical properties.
3.1. Spectroscopic Characterization
To confirm the structure of "N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide," typical analytical techniques would include:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR to identify chemical shifts corresponding to the oxane, pyridine, benzothiadiazole, and carboxamide groups.
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Mass Spectrometry (MS):
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To determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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To confirm functional groups such as amides (C=O stretch) and aromatic systems.
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UV/Vis Spectroscopy:
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For studying electronic transitions in the benzothiadiazole core.
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3.2. Synthetic Pathways
The synthesis of such a compound could involve:
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Functionalization of benzothiadiazole at the 5-position to introduce a carboxylic acid or carboxamide group.
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Coupling reactions to attach the oxane and pyridine substituents via a methyl bridge.
Research Implications
Given its structural complexity and functional diversity, this compound could be a candidate for:
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Drug discovery programs targeting specific enzymes or receptors.
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Development of advanced materials for optoelectronic devices.
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Fundamental studies on heterocyclic chemistry.
Further experimental studies would be required to fully elucidate its properties and applications.
If you have access to more specific studies or require assistance with a particular aspect of this compound, please provide additional details!
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